(4-Methanesulfonyl-3-methoxyphenyl)boronic acid

Description

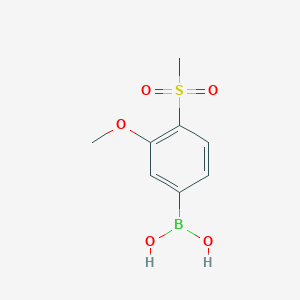

(4-Methanesulfonyl-3-methoxyphenyl)boronic acid is an organoboron compound characterized by a phenyl ring substituted with a methoxy (-OCH₃) group at position 3 and a methanesulfonyl (-SO₂CH₃) group at position 2. These substituents confer unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions. Boronic acids are widely studied for applications in medicinal chemistry, catalysis, and molecular recognition due to their ability to form reversible covalent bonds with diols and interact with biological targets such as enzymes and receptors .

Properties

IUPAC Name |

(3-methoxy-4-methylsulfonylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO5S/c1-14-7-5-6(9(10)11)3-4-8(7)15(2,12)13/h3-5,10-11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRUUTBYHOBCTHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)S(=O)(=O)C)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methanesulfonyl-3-methoxyphenyl)boronic acid typically involves the reaction of 4-methanesulfonyl-3-methoxyphenyl bromide with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(4-Methanesulfonyl-3-methoxyphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), aryl or vinyl halides.

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

(4-Methanesulfonyl-3-methoxyphenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active molecules and potential drug candidates.

Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of (4-Methanesulfonyl-3-methoxyphenyl)boronic acid in Suzuki-Miyaura reactions involves the formation of a palladium complex with the boronic acid and the halide. This complex undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired biaryl product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Acidity and Reactivity

The methanesulfonyl group is a strong electron-withdrawing substituent, which increases the acidity of the boronic acid compared to analogs with electron-donating groups. For example:

- Phenylboronic acid (pKa ~8.86) lacks electron-withdrawing groups, making it less acidic .

- (4-Cyano-3-methoxyphenyl)boronic acid (CAS 677777-45-6) incorporates a cyano (-CN) group, another electron-withdrawing substituent, but its acidity and binding affinity may differ due to steric and electronic variations .

- B-[4-Methyl-3-(methylsulfonyl)phenyl]boronic acid (CAS 1020743-84-3) replaces the methoxy group with a methyl (-CH₃) group, reducing steric hindrance but maintaining enhanced acidity from the sulfonyl group .

Table 1: Acidity and Substituent Effects

Antiproliferative Effects

- Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit sub-micromolar IC₅₀ values (0.1969 µM and 0.2251 µM, respectively) against triple-negative breast cancer cells. Their planar aromatic structures enhance membrane permeability, but poor solubility limits their utility .

- This compound is hypothesized to have improved solubility due to the polar sulfonyl group, though its antiproliferative activity remains untested .

Enzyme Inhibition

- Meta-substituted aryl boronic acids (e.g., compound 4 in ) inhibit Streptococcus pneumoniae R39 with IC₅₀ values of 20–30 µM, outperforming ortho-substituted analogs. The target compound’s meta/para substitution pattern may similarly enhance enzyme binding .

- [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits fungal histone deacetylase (MoRPD3) at 1 µM, comparable to trichostatin A. The methoxyethyl group likely facilitates target engagement, suggesting that methoxy substituents in the target compound may confer analogous advantages .

Solubility and Structural Stability

Biological Activity

(4-Methanesulfonyl-3-methoxyphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a methanesulfonyl group and a methoxyphenyl group, which contribute to its reactivity and interactions with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

The molecular structure of this compound includes:

- Boronic Acid Group : Imparts unique reactivity, particularly in forming reversible covalent bonds with diols and other nucleophiles.

- Methanesulfonyl Group : Enhances solubility and can participate in various chemical reactions.

- Methoxyphenyl Group : Influences the compound's lipophilicity and potential interactions with biological molecules.

The primary mechanism of action for this compound involves its ability to form covalent bonds with serine residues in enzyme active sites. This property is particularly relevant for its role as an inhibitor of certain enzymes, including β-lactamases, which are responsible for antibiotic resistance.

Inhibition of β-Lactamases

Research has shown that boronic acids can effectively inhibit class A and class C β-lactamases. For instance, studies indicate that compounds similar to this compound demonstrate significant inhibition against AmpC β-lactamase, with Ki values indicating high potency (as low as 20 nM) . The compound achieves this by mimicking the high-energy intermediates formed during the β-lactamase reaction, thereby disrupting the enzyme's function.

Biological Activity

The biological activity of this compound has been explored in various contexts:

- Antimicrobial Activity : While the compound itself may not exhibit significant antimicrobial properties when used alone, it has shown synergy with existing antibiotics like ceftazidime. In combination assays, it significantly reduced the minimum inhibitory concentration (MIC) values for resistant bacterial strains .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit CYP3A4, a critical enzyme in drug metabolism, which raises concerns regarding potential drug-drug interactions .

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

- Synergistic Effects with Antibiotics :

- Inhibition Potency :

Table 1: Inhibition Potency Against β-Lactamases

| Compound | Ki Value (nM) | Type |

|---|---|---|

| Compound A | 20 | Class A β-lactamase |

| Compound B | 430 | Class C β-lactamase |

| This compound | <100 | Class A & C β-lactamase |

Table 2: Synergistic Effects on MIC Values

| Bacterial Strain | MIC Ceftazidime Alone (μg/mL) | MIC Ceftazidime + Compound (μg/mL) |

|---|---|---|

| E. coli | 64 | 4 |

| K. pneumoniae | 32 | 8 |

| P. aeruginosa | 32 | 16 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.